Methyl 2,4-dichloro-3-fluorobenzoate

Description

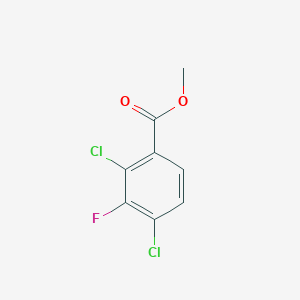

Methyl 2,4-dichloro-3-fluorobenzoate (CAS No. 1804514-49-5) is a halogenated aromatic methyl ester with the molecular formula C₈H₅Cl₂FO₂ and a molecular weight of 223.03 g/mol . It features a benzoate backbone substituted with two chlorine atoms at positions 2 and 4, a fluorine atom at position 3, and a methyl ester group at position 1.

Properties

IUPAC Name |

methyl 2,4-dichloro-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQCEIDMMAQXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-dichloro-3-fluorobenzoate can be synthesized through various methods. One common method involves the esterification of 2,4-dichloro-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dichloro-3-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Nucleophilic substitution: Products include substituted benzoates.

Reduction: The major product is 2,4-dichloro-3-fluorobenzyl alcohol.

Hydrolysis: The major product is 2,4-dichloro-3-fluorobenzoic acid.

Scientific Research Applications

Methyl 2,4-dichloro-3-fluorobenzoate is used in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-3-fluorobenzoate involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Sulfonylurea Herbicide Methyl Esters

Methyl esters of sulfonylurea herbicides, such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester (), share the methyl benzoate core but differ in substituents and functional groups. Key distinctions include:

- Functional Groups : These compounds incorporate sulfonylurea moieties (e.g., triazine rings) instead of halogens, conferring herbicidal activity .

- Applications : Unlike Methyl 2,4-dichloro-3-fluorobenzoate, which lacks documented pesticidal use, sulfonylurea esters inhibit plant acetolactate synthase (ALS), making them potent herbicides .

- Molecular Weight : Sulfonylurea esters have higher molecular weights (e.g., metsulfuron methyl ester: 381.4 g/mol ) due to their complex substituents, compared to 223.03 g/mol for the target compound .

Plant-Derived Diterpene Methyl Esters

Methyl esters isolated from Austrocedrus chilensis resin, such as sandaracopimaric acid methyl ester and communic acid methyl esters (), are structurally distinct due to their diterpene skeletons. Comparisons include:

- Complexity : These compounds feature fused cyclohexane rings and extended carbon chains, unlike the simple aromatic structure of this compound .

- Applications: Plant-derived esters are associated with antimicrobial or resinous properties, whereas halogenated benzoates may serve as intermediates in pharmaceutical synthesis .

Simple Aromatic Methyl Esters

Methyl salicylate (), a well-characterized aromatic ester, provides a baseline for physical property comparisons:

| Property | This compound | Methyl Salicylate |

|---|---|---|

| Molecular Weight (g/mol) | 223.03 | 152.15 |

| Boiling Point | Not reported | 222°C |

| Functional Groups | Cl, F, COOCH₃ | OH, COOCH₃ |

- Reactivity : The electron-withdrawing halogens in this compound likely enhance electrophilic substitution reactivity compared to methyl salicylate’s hydroxyl-directed reactivity .

Key Research Findings and Data Gaps

- Synthesis and Stability : Halogenated benzoates like this compound are typically synthesized via esterification of substituted benzoic acids, but stability data under varying conditions (e.g., pH, temperature) are lacking .

- Industrial Relevance : While sulfonylurea esters dominate agrochemical markets, the discontinued status of this compound suggests niche or exploratory applications .

- Toxicity and Safety: No hazard statements are documented for this compound, unlike methyl salicylate, which is classified as toxic upon ingestion .

Biological Activity

Methyl 2,4-dichloro-3-fluorobenzoate is a compound that has attracted interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two chlorine atoms and one fluorine atom, along with a methyl ester group. This unique substitution pattern enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of halogen atoms (chlorine and fluorine) increases its binding affinity to enzymes and receptors, which can lead to modulation of various biochemical pathways:

- Enzyme Interaction : The compound may act as an inhibitor or activator by binding to enzyme active sites. This interaction can influence metabolic pathways essential for cellular functions.

- Receptor Modulation : Its structural similarities to biologically active molecules allow it to modulate receptor functions, potentially affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Anticancer Properties

Preliminary research has highlighted the anticancer potential of this compound. For instance, studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle progression. The compound's ability to inhibit tumor growth in animal models further supports its potential therapeutic applications.

Research Findings and Case Studies

A summary of relevant studies is provided below:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus | In vitro assays using disk diffusion method |

| Study B | Induced apoptosis in MCF-7 breast cancer cells | Flow cytometry and caspase activity assays |

| Study C | Showed inhibition of tumor growth in xenograft models | Administration of varying doses in mice |

Case Study: Anticancer Activity

In a notable study published in 2024, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Mechanistic investigations revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspase-3 .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing methyl 2,4-dichloro-3-fluorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves esterification of the corresponding benzoic acid derivative. For example, nitration and diazotization steps (as described in analogous syntheses) can be adapted for halogen positioning . Optimize esterification using catalysts like H₂SO₄ or DCC, and monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane vs. THF) to improve yield. Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Confirm ester carbonyl stretch (~1720 cm⁻¹) and C-F/C-Cl bonds (1100–500 cm⁻¹).

- ¹H/¹³C NMR : Identify methoxy group protons (δ ~3.9 ppm) and aromatic protons influenced by electron-withdrawing substituents.

- HR-ESI-MS : Verify molecular ion peak ([M+H]⁺) and isotopic patterns from Cl/F atoms .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photolytic byproducts.

- Solution Stability : Test in aprotic solvents (e.g., DMSO) to avoid hydrolysis.

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in further functionalization of this compound?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites. Compare with crystallographic data of similar halogenated esters (e.g., bond lengths and angles in substituted benzoates) . Validate predictions via small-scale reactions (e.g., Suzuki coupling) and characterize products.

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Systematically test variables:

- Catalyst Screening : Compare metal catalysts (Pd, Cu) vs. organocatalysts for cross-coupling steps.

- Solvent Effects : Evaluate polar aprotic vs. protic solvents on reaction kinetics.

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenation or ester hydrolysis). Reconcile discrepancies by adjusting stoichiometry or purification methods .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Perform Hammett correlation studies by substituting para/meta positions with electron-donating/withdrawing groups. Monitor reaction rates with nucleophiles (e.g., amines) via kinetic assays. Compare with X-ray crystallography data to correlate electronic effects with steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.